REACTION_CXSMILES
|
[Cl:1][C:2]([Cl:6])([Cl:5])[C:3]#[N:4].[ClH:7]>>[Cl:1][C:2]([Cl:6])([Cl:5])[C:3]1[N:4]=[C:3]([C:2]([Cl:1])([Cl:7])[Cl:7])[N:4]=[C:3]([C:2]([Cl:6])([Cl:5])[Cl:1])[N:4]=1
|
Name
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|
Quantity
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43 g
|
Type
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reactant
|
Smiles
|
ClC(C#N)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
Then, the mixture was stirred at room temperature for one day
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Trichloroacetonitrile was removed under reduced pressure
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Type
|
CUSTOM
|
Details
|
The residue was purified by a column (hexane/ethyl acetate=9/1)
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Type
|
ADDITION
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Details
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As a result, the mixture of 2,4-trichloromethyl-(2′-acetylbiphenyl)-6-triazine (5b)
|
Reaction Time |
1 d |
Name
|
|
Type
|
product
|
Smiles
|
ClC(C1=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)(Cl)Cl
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |